molecular formula C15H19N3O7S B2796570 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 744264-22-0

4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2796570
CAS No.: 744264-22-0
M. Wt: 385.39
InChI Key: VHEGSCDRFIWNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound with the molecular formula C15H19N3O7S and a molecular weight of 385.39 g/mol . This compound is characterized by the presence of a piperazine ring, a nitrobenzene sulfonyl group, and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7S/c1-11-2-3-12(18(22)23)10-13(11)26(24,25)17-8-6-16(7-9-17)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEGSCDRFIWNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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